molecular formula C14H11ClN4O2S B14274411 N-(4-Amino-2-hydroxyphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea CAS No. 138122-03-9

N-(4-Amino-2-hydroxyphenyl)-N'-(4-chloro-1,3-benzothiazol-2-yl)urea

Cat. No.: B14274411
CAS No.: 138122-03-9
M. Wt: 334.8 g/mol
InChI Key: UTPZJIISUXXZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, which includes both an amino-hydroxyphenyl group and a chlorobenzothiazolyl group, suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 4-amino-2-hydroxyaniline with 4-chloro-1,3-benzothiazol-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The amino and hydroxy groups can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-hydroxyphenyl)-N’-(4-chlorophenyl)urea
  • N-(4-Amino-2-hydroxyphenyl)-N’-(4-methyl-1,3-benzothiazol-2-yl)urea

Uniqueness

N-(4-Amino-2-hydroxyphenyl)-N’-(4-chloro-1,3-benzothiazol-2-yl)urea is unique due to the presence of both an amino-hydroxyphenyl group and a chlorobenzothiazolyl group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

138122-03-9

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

1-(4-amino-2-hydroxyphenyl)-3-(4-chloro-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C14H11ClN4O2S/c15-8-2-1-3-11-12(8)18-14(22-11)19-13(21)17-9-5-4-7(16)6-10(9)20/h1-6,20H,16H2,(H2,17,18,19,21)

InChI Key

UTPZJIISUXXZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)NC3=C(C=C(C=C3)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.